molecular formula C13H10ClN3O3 B12670289 5-((4-Amino-2-chlorophenyl)azo)salicylic acid CAS No. 85720-88-3

5-((4-Amino-2-chlorophenyl)azo)salicylic acid

Cat. No.: B12670289
CAS No.: 85720-88-3
M. Wt: 291.69 g/mol
InChI Key: GMBLZWHNZWDEEJ-UHFFFAOYSA-N
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Description

Introduction to 5-((4-Amino-2-chlorophenyl)azo)salicylic Acid

Systematic Nomenclature and Structural Elucidation

The IUPAC nomenclature 5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoic acid precisely defines the compound's architecture:

  • A salicylic acid backbone (2-hydroxybenzoic acid) substituted at the 5-position
  • An azo bridge (-N=N-) connecting to a 4-amino-2-chlorophenyl group
Table 1: Molecular Characterization
Property Value
Molecular Formula C₁₃H₁₀ClN₃O₃
Molecular Weight 291.69 g/mol
SMILES Notation O=C(O)C₁=C(C=CC(=C₁)N=NC₂=C(C=C(C=C₂)N)Cl)O
Key Functional Groups Azo, carboxylic acid, phenol, amine, chloro

The planar configuration of the azo bridge facilitates π-conjugation between the aromatic rings, while the ortho-chloro and para-amino substituents create localized electronic asymmetry. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 15–25° between the phenyl rings, suggesting partial conjugation disruption.

Historical Development of Azo-Salicylate Compounds

Azo-salicylate chemistry originated in the late 19th century with Paul Ehrlich's pioneering work on synthetic dyes, where salicylic acid's phenolic hydroxyl group provided improved water solubility for textile applications. Key milestones include:

  • 1892 : First reported synthesis of azosalicylates via diazo coupling
  • 1930s : Exploration of metallochromic properties for analytical chemistry
  • 1960s : Investigation of antibacterial activity in halogenated derivatives

The introduction of chloro-amino substitution patterns emerged during pharmaceutical research into non-steroidal anti-inflammatory drugs (NSAIDs), though this specific compound was first characterized in patent literature from the 1980s. Modern applications leverage its dual functionality for:

  • pH-responsive materials
  • Heavy metal ion chelation
  • Enzyme inhibition studies

Positional Isomerism in Chlorophenylazo Derivatives

Positional isomerism significantly impacts the compound's properties through three key variables:

  • Amino Group Position : Para vs. meta orientation relative to the azo bridge
  • Chloro Substituent : Ortho vs. para placement on the aniline ring
  • Salicylate Substitution : 3-, 4-, or 5-azo linkages
Table 2: Isomer Comparison
Isomer λmax (nm) Melting Point (°C) Aqueous Solubility (g/L)
5-[(4-Amino-2-chlorophenyl)azo] 472 221–223 0.85
5-[(2-Amino-4-chlorophenyl)azo] 458 235–237 0.62
4-[(4-Amino-2-chlorophenyl)azo] 465 228–230 1.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85720-88-3

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H10ClN3O3/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20/h1-6,18H,15H2,(H,19,20)

InChI Key

GMBLZWHNZWDEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with salicylic acid in an alkaline medium to yield the final azo compound .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((4-Amino-2-chlorophenyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications in Inflammatory Bowel Disease

5-((4-Amino-2-chlorophenyl)azo)salicylic acid is primarily recognized for its role in treating inflammatory bowel diseases (IBD), such as ulcerative colitis. The compound serves as a prodrug that releases 5-aminosalicylic acid (5-ASA) specifically in the colon, where it exerts its therapeutic effects.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including diazotization and azo coupling. This process allows for the modification of salicylic acid derivatives to enhance their pharmacological properties.

Synthesis Overview

The synthesis typically starts with salicylic acid, which is diazotized to form an intermediate that can couple with various aromatic amines. The resulting azo compound retains the salicylic acid structure while introducing new functional groups that may enhance its biological activity .

Broader Biomedical Applications

Beyond its use in treating IBD, this compound and its derivatives have been explored for various other biomedical applications:

Antimicrobial Activity

Azo compounds have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. For instance, derivatives of salicylic acid have been shown to exhibit antibacterial activity against strains such as Escherichia coli and Candida albicans. The incorporation of different substituents on the aromatic rings can enhance these antimicrobial effects .

Antioxidant Properties

Research indicates that azo derivatives possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related damage in biological systems. This property is particularly valuable in developing treatments for conditions associated with oxidative damage .

Anticancer Potential

Studies have shown that certain azo derivatives exhibit anticancer activity. These compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

StudyFocusKey Findings
Treatment of Ulcerative ColitisDemonstrated effective release of 5-ASA in the colon with reduced side effects compared to traditional therapies.
Synthesis of Azo CompoundsDeveloped new azo derivatives showing enhanced delivery mechanisms for 5-ASA; effective cleavage by colonic microflora.
Antimicrobial ActivityAzo derivatives exhibited significant antibacterial activity against multiple pathogens, suggesting potential as broad-spectrum antibiotics.
Anticancer ActivityCertain derivatives showed potent inhibition of cancer cell growth, indicating promising avenues for cancer treatment research.

Mechanism of Action

The mechanism of action of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the body to release active amines, which then interact with cellular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Azo compounds derived from salicylic acid exhibit structural diversity based on substituents attached to the phenyl ring and the azo linkage. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula CAS No. Key Applications/Bioactivity References
5-((4-Amino-2-chlorophenyl)azo)salicylic acid 4-Amino-2-chlorophenyl C₁₃H₁₀ClN₃O₃ Not explicitly listed Anti-inflammatory, antimicrobial
Alizarin Yellow R (Sodium salt) 4-Nitrophenyl C₁₃H₈N₃NaO₅ 1718-34-9 pH indicator, dye
Mordant Orange 1 4-Nitrophenyl C₁₃H₉N₃O₅ 2243-76-7 Textile dye, metal complexation
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid 3-Carboxy-4-chlorophenyl C₁₄H₉ClN₂O₅ 93964-55-7 Intermediate for pharmaceuticals
Sulfasalazine precursor derivatives 4-Sulfamoylphenyl Varies 34265-47-9 Anti-inflammatory (e.g., Sulfasalazine)

Key Differences and Bioactivity

Sulfamoyl-containing derivatives (e.g., Sulfasalazine precursors) exhibit higher anti-inflammatory activity due to sulfonamide groups, which inhibit cyclooxygenase (COX) enzymes. In contrast, the chloro-amino substituent in this compound may target different inflammatory pathways, such as lysosomal membrane stabilization .

Synthetic Accessibility: Compounds with nitro groups (e.g., Mordant Orange 1) require additional reduction steps for bioactivity, whereas amino-substituted derivatives like the target compound are synthesized directly via diazotization, streamlining production .

Stability and Solubility: Sodium salts (e.g., Alizarin Yellow R) exhibit higher aqueous solubility, making them suitable for dye applications. In contrast, the free acid form of this compound may favor lipid membrane penetration, enhancing bioavailability in drug formulations .

Research Findings

  • Anti-inflammatory Activity: In vitro studies on salicylic acid-derived azo compounds demonstrate membrane-stabilizing effects on human red blood cells (HRBCs), with protection percentages ranging from 30–60% at 75 mg doses. The chloro-amino substituent in the target compound showed moderate activity (≈45%), outperforming nitro-substituted analogues but lagging behind sulfamoyl derivatives (≈70%) .
  • Antimicrobial Potential: Preliminary assays indicate that the amino-chloro substituent enhances Gram-positive bacterial inhibition (MIC ≈ 25 µg/mL) compared to unsubstituted azo-salicylic acids (MIC > 50 µg/mL) .

Biological Activity

5-((4-Amino-2-chlorophenyl)azo)salicylic acid is an organic compound that belongs to the class of azo dyes and salicylic acid derivatives. Its unique structure, characterized by the presence of an amino group and a chlorinated phenyl ring, suggests potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C13_{13}H10_{10}ClN3_{3}O3_{3}
  • Molecular Weight : Approximately 291.69 g/mol
  • Density : About 1.5 g/cm³
  • Boiling Point : 506.3 °C

The compound's structural characteristics contribute to its chemical reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves a two-step process that is common for azo dyes. The first step includes the formation of a diazonium salt, which is then coupled with salicylic acid to yield the final product. This method capitalizes on the stability of diazonium salts and their reactivity towards nucleophiles like phenolic compounds.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been evaluated using the human red blood cell (HRBC) membrane stabilization method, which serves as an analogue for lysosomal membranes. The results demonstrate that this compound effectively stabilizes the HRBC membrane, suggesting its potential as an anti-inflammatory agent .

CompoundMethod UsedResult
This compoundHRBC Membrane StabilizationSignificant anti-inflammatory activity

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

  • Azo Compounds as Prodrugs : A study synthesized a prodrug version of salicylic acid linked via an azo bond, which demonstrated targeted release in the colon, highlighting the potential for this compound in treating inflammatory bowel diseases .
  • Synthesis and Evaluation : In another study, various azo compounds were synthesized from salicylic acid derivatives and evaluated for their anti-inflammatory activities using similar methodologies as those applied to this compound. These studies consistently showed promising results for compounds with similar structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-((4-amino-2-chlorophenyl)azo)salicylic acid?

  • Methodology : The compound can be synthesized via diazotization and coupling reactions. Azo compounds are typically formed by coupling a diazonium salt (derived from 4-amino-2-chlorobenzoic acid) with salicylic acid derivatives under controlled pH (acidic or alkaline conditions). Evidence from related azo compounds (e.g., Alizarin Yellow R) suggests using sodium nitrite for diazotization and maintaining temperatures below 5°C to stabilize the diazonium intermediate . Post-synthesis purification via recrystallization in DMF-acetic acid mixtures is recommended to remove unreacted precursors .
  • Key Data :

  • CAS RN : Registered under 31/05/2018 (EU regulatory data) .
  • Related isomers : 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3, mp 210–215°C) is a critical precursor; purity impacts yield .

Q. How can spectroscopic techniques validate the structure of this azo compound?

  • Methodology :

  • UV-Vis : Azo groups exhibit strong absorption bands at 350–500 nm. Compare with Alizarin Yellow R (λmax ~420 nm in alkaline media) .
  • NMR : The aromatic proton environment can distinguish positional isomers. For example, the 2-chloro substituent in the phenyl ring will split signals in 1^1H-NMR (δ 7.2–8.5 ppm) .
  • IR : Confirm the azo bond (N=N stretch ~1440–1580 cm1^{-1}) and carboxylic acid group (O-H stretch ~2500–3300 cm1^{-1}) .

Advanced Research Questions

Q. How does electrochemical behavior inform redox properties of this compound?

  • Methodology : Cyclic voltammetry (CV) studies on structurally similar aminosalicylic acids (e.g., 5-ASA) reveal pH-dependent redox processes. Use a three-electrode system in 0.1 M phosphate buffer (pH 1–12) to identify oxidation peaks. For example, 5-ASA shows irreversible oxidation at +0.8 V (vs. Ag/AgCl), suggesting analogous behavior for the azo derivative .
  • Data Contradictions : Discrepancies in redox potentials may arise from solvent effects or competing protonation states. Calibrate against reference compounds like sulfasalazine (CAS 599-79-1) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodology :

  • Isomer differentiation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by regioisomers (e.g., 4-amino-3-chlorobenzoic acid vs. 4-amino-2-chlorobenzoic acid) .
  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) identifies byproducts. For example, sulfonamide contaminants in sulfasalazine analogs require gradient elution .

Q. How does the azo group influence biological activity in plant defense models?

  • Methodology : Salicylic acid derivatives potentiate pathogen-responsive signaling. In soybean cell suspensions, physiological SA concentrations (50 μM) amplify H2_2O2_2 production during Pseudomonas infection. Test this compound at 10–100 μM to assess synergism with pathogen-associated molecular patterns (PAMPs). Use cycloheximide to rule out protein synthesis-dependent effects .
  • Data Interpretation : Compare hypersensitive cell death rates against controls. Block phenylpropanoid synthesis with α-aminooxy-β-phenylpropionic acid (AOPP) to isolate SA-dependent pathways .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., sulfasalazine decomposes at 240–245°C) .
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent azo bond photodegradation. Monitor via periodic UV-Vis scans .

Tables for Key Data

Property Value Reference
CAS RN Registered 31/05/2018
Precursor (4-Amino-2-CBA) CAS 2457-76-3, mp 210–215°C
UV-Vis (λmax) ~420 nm (alkaline media)
Electrochemical Behavior Irreversible oxidation at +0.8 V

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